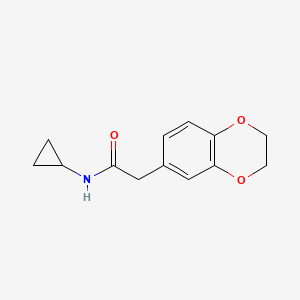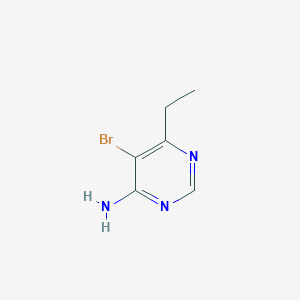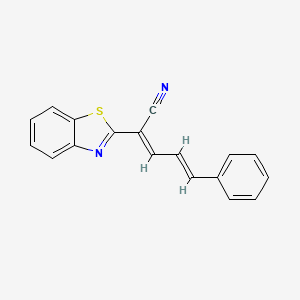![molecular formula C19H26ClNO2 B2551665 1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride CAS No. 18966-10-4](/img/structure/B2551665.png)
1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride, commonly known as Bisoprolol, is a beta-blocker drug that is used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, reducing the heart rate and blood pressure. Bisoprolol is a widely used drug and has been extensively studied in the scientific community.
Applications De Recherche Scientifique
Human Biomonitoring and Environmental Impact
Research has explored the human biomonitoring of compounds structurally related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(tert-butylamino)propan-2-ol hydrochloride, focusing on their presence in environmental samples and potential health impacts. For instance, studies on the fragrance chemical lysmeral, which shares a tert-butyl group, highlight its widespread use and the efforts to monitor and reduce human exposure due to potential health risks (Scherer et al., 2020). Similarly, investigations into synthetic phenolic antioxidants like butylated hydroxytoluene (BHT), which also feature tert-butyl groups, discuss their ubiquity in consumer products and the necessity of understanding human exposure levels (Wang & Kannan, 2019).
Pharmacokinetics and Metabolism
Studies on compounds such as terbutaline and timolol, which share functional similarities with this compound, shed light on their pharmacokinetics and metabolism in humans and animals. These studies provide a foundation for understanding how similar compounds might behave within biological systems, their absorption, distribution, metabolism, and excretion profiles, and their therapeutic potential or toxicity (Leferink et al., 1982); (Tocco et al., 1975).
Cardiovascular Effects
Research into the cardiovascular effects of beta-blockers like tilisolol hydrochloride, which may have functional parallels to the chemical structure of interest, contributes to our understanding of how these compounds influence heart rate, blood pressure, and vascular resistance, offering insights into their clinical applications for treating conditions such as hypertension and cardiac arrhythmias (Imaizumi et al., 1988).
Exposure and Health Risks
Studies on exposure to hydroxylated polychlorinated biphenyls (OH-PCBs) and chlorinated pesticides, which share some structural characteristics with the compound , highlight the importance of assessing environmental pollutants' health risks. These studies investigate the potential links between exposure to these compounds and various health outcomes, including metabolic diseases and neurodevelopmental impacts in children, underscoring the need for continued research and monitoring of such chemicals (Codru et al., 2007); (Park et al., 2009).
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(4-phenylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-19(2,3)20-13-17(21)14-22-18-11-9-16(10-12-18)15-7-5-4-6-8-15;/h4-12,17,20-21H,13-14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDCVTZYYGAZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2551586.png)

![N-cyclohexyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2551589.png)
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)


![(6-Methylsulfonylpyridin-3-yl)-[3-(2,2,2-trifluoroethyl)azetidin-1-yl]methanone](/img/structure/B2551595.png)


![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)
![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)

